molecular formula C28H38N4O4 B11549341 N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide

Cat. No.: B11549341
M. Wt: 494.6 g/mol
InChI Key: VFOFRRUIVZNBAR-VFIVCBTMSA-N
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Description

N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its octanedihydrazide backbone and the presence of propoxyphenyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE involves the condensation reaction between octanedihydrazide and 4-propoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and potentially inhibiting enzymes or other proteins that require metal cofactors for their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’8-BIS[(E)-(4-PROPOXYPHENYL)METHYLIDENE]OCTANEDIHYDRAZIDE is unique due to the presence of propoxyphenyl groups, which can influence its solubility, reactivity, and ability to form complexes with metal ions. This makes it distinct from other similar compounds that may have different substituents on the phenyl rings .

Properties

Molecular Formula

C28H38N4O4

Molecular Weight

494.6 g/mol

IUPAC Name

N,N'-bis[(E)-(4-propoxyphenyl)methylideneamino]octanediamide

InChI

InChI=1S/C28H38N4O4/c1-3-19-35-25-15-11-23(12-16-25)21-29-31-27(33)9-7-5-6-8-10-28(34)32-30-22-24-13-17-26(18-14-24)36-20-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3,(H,31,33)(H,32,34)/b29-21+,30-22+

InChI Key

VFOFRRUIVZNBAR-VFIVCBTMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OCCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)OCCC

Origin of Product

United States

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